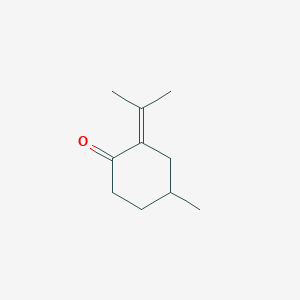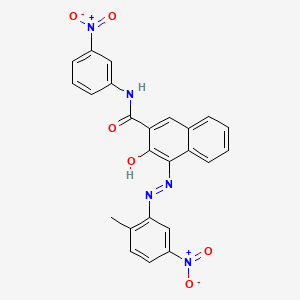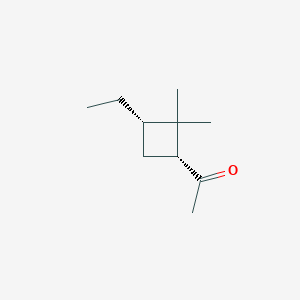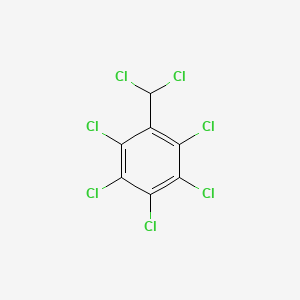
Indium;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium and nickel form intermetallic compounds that exhibit unique properties, making them valuable in various scientific and industrial applications. These compounds are typically formed through the reaction of indium and nickel at elevated temperatures, resulting in the formation of distinct intermetallic phases such as Ni({10})In({27}) and Ni({2})In({3}) . These intermetallic compounds are known for their high melting points, excellent thermal and electrical conductivity, and resistance to oxidation and corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of indium-nickel compounds involves the reaction of indium and nickel at high temperatures. One common method is the solid-state reaction, where indium and nickel powders are mixed in stoichiometric ratios and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction typically occurs at temperatures ranging from 225°C to 500°C . The formation of intermetallic compounds is confirmed through techniques such as X-ray diffraction and scanning electron microscopy.
Industrial Production Methods
In industrial settings, the production of indium-nickel compounds often involves more sophisticated techniques such as electrochemical deposition and vacuum arc melting. Electrochemical deposition allows for precise control over the composition and thickness of the intermetallic layers, while vacuum arc melting ensures the formation of homogeneous intermetallic phases by melting and solidifying the metal mixture under a controlled atmosphere .
Chemical Reactions Analysis
Types of Reactions
Indium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific intermetallic phase and the reaction conditions.
Common Reagents and Conditions
Oxidation: Indium-nickel compounds can be oxidized in the presence of oxygen at elevated temperatures, forming oxides of indium and nickel.
Reduction: Reduction reactions typically involve hydrogen or carbon monoxide as reducing agents, converting oxides back to the metallic state.
Substitution: Substitution reactions involve the replacement of one metal in the intermetallic compound with another metal, often facilitated by high temperatures and the presence of a flux.
Major Products Formed
The major products formed from these reactions depend on the specific intermetallic phase and the reaction conditions. For example, the oxidation of Ni({10})In({27}) can result in the formation of indium oxide (In({2})O({3})) and nickel oxide (NiO) .
Scientific Research Applications
Indium-nickel compounds have a wide range of scientific research applications due to their unique properties:
Mechanism of Action
The mechanism of action of indium-nickel compounds depends on their specific application. For example, in catalytic applications, the compounds facilitate chemical reactions by providing active sites for the adsorption and activation of reactants. The presence of indium in the compound can enhance the electron density of nickel, improving its catalytic activity . In bioimaging, the compounds emit Auger electrons, which can be detected to provide high-resolution images of biological tissues .
Comparison with Similar Compounds
Indium-nickel compounds can be compared with other intermetallic compounds such as nickel-aluminides and nickel-silicides. While all these compounds exhibit high thermal and electrical conductivity, indium-nickel compounds are unique in their ability to form stable intermetallic phases at relatively low temperatures . Additionally, the presence of indium imparts unique electronic properties that enhance the catalytic activity and corrosion resistance of the compound .
List of Similar Compounds
- Nickel-aluminides (Ni(_{3})Al)
- Nickel-silicides (Ni(_{2})Si)
- Nickel-titanides (NiTi)
- Nickel-copper (NiCu)
Properties
CAS No. |
12030-08-9 |
|---|---|
Molecular Formula |
InNi |
Molecular Weight |
173.511 g/mol |
IUPAC Name |
indium;nickel |
InChI |
InChI=1S/In.Ni |
InChI Key |
YLZGECKKLOSBPL-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


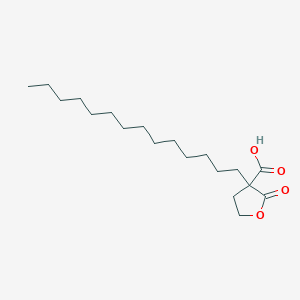

![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)
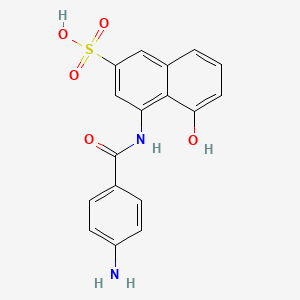

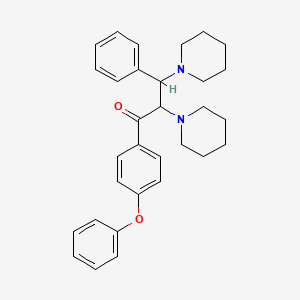
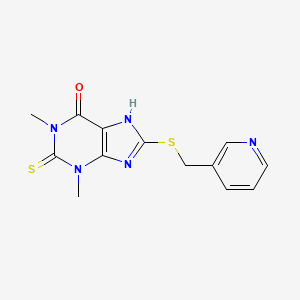
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
